N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzimidazole core, a pyrrole ring, and a tetrahydrothiopyran moiety, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the propyl chain and the pyrrole ring. The final step involves the formation of the tetrahydrothiopyran ring and the acetamide linkage. Common reagents used in these reactions include various alkylating agents, reducing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with altered functional groups.
Scientific Research Applications
N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The benzimidazole core may interact with enzymes or receptors, modulating their activity. The pyrrole and tetrahydrothiopyran moieties may contribute to the compound’s overall bioactivity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- 1-(1,3-Benzodioxol-5-yl)-2-propanol
- BTTES
Uniqueness
N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide is unique due to its combination of a benzimidazole core, a pyrrole ring, and a tetrahydrothiopyran moiety. This unique structure imparts distinct chemical properties and potential bioactivity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C24H32N4OS |
---|---|
Molecular Weight |
424.6 g/mol |
IUPAC Name |
N-[3-(1-propan-2-ylbenzimidazol-2-yl)propyl]-2-(4-pyrrol-1-ylthian-4-yl)acetamide |
InChI |
InChI=1S/C24H32N4OS/c1-19(2)28-21-9-4-3-8-20(21)26-22(28)10-7-13-25-23(29)18-24(11-16-30-17-12-24)27-14-5-6-15-27/h3-6,8-9,14-15,19H,7,10-13,16-18H2,1-2H3,(H,25,29) |
InChI Key |
VJLUKRISCVLVDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1CCCNC(=O)CC3(CCSCC3)N4C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.